

synthesis of 14-membered lactone cyclothialidine analogs

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cyclothialidine

CAS No.: 147214-63-9

Cat. No.: S524751

Get Quote

Introduction to Cyclothialidines

Cyclothialidines are a class of bacterial DNA gyrase B subunit inhibitors featuring a 14-membered macrolactone core structure [1]. They are promising antibacterial agents, particularly against Gram-positive bacteria.

- **Mechanism of Action:** They function by selectively inhibiting the ATPase activity of the bacterial DNA gyrase B subunit. This is a distinct mechanism from other classes of antibiotics like fluoroquinolones, which target the DNA breakage-and-reunion activity of the GyrA subunit [2].
- **Selectivity:** A key advantage of DNA gyrase as a drug target is its absence in mammalian organisms, allowing for the development of agents with selective toxicity [2].

Key Analogue: BAY 50-7952

One of the most well-documented seco-**cyclothialidine** derivatives is **BAY 50-7952**. The available data on this compound is summarized below [1].

Property	Description/Value
Core Structure	seco-Cyclothialidine

Property	Description/Value
Key Functional Group	Dioxazine moiety
Stereochemistry (Active Form)	(R)-form
Inhibitory Activity	High and selective activity toward bacterial DNA gyrase
In Vitro Antibacterial Activity	Active against Gram-positive bacteria
In Vivo Efficacy (Murine Model)	Poor activity

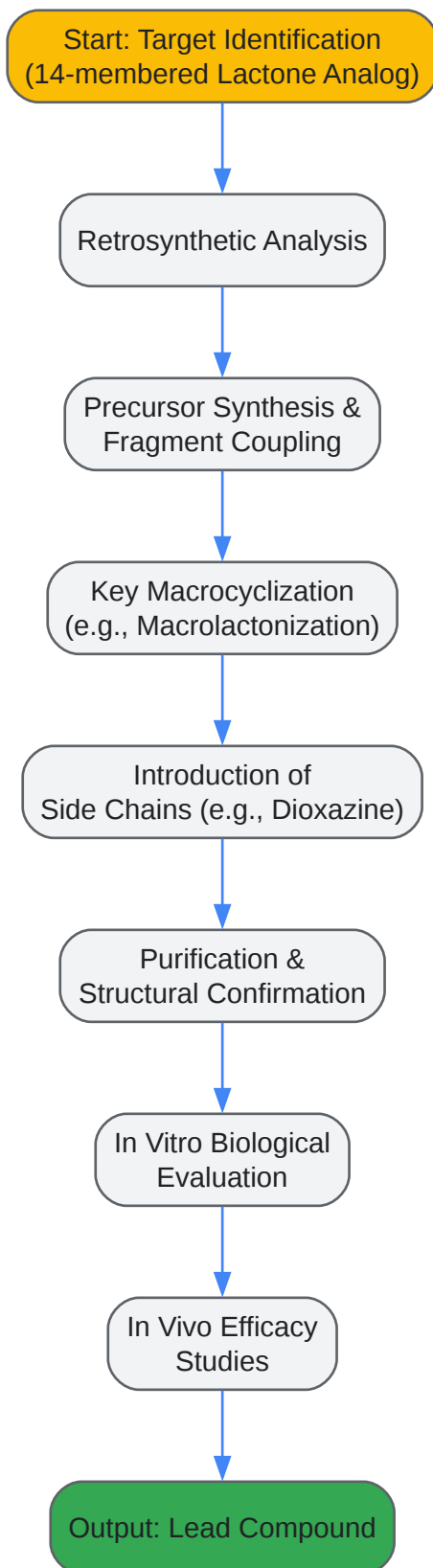
The dioxazine moiety and similar groups were identified as crucial for the ability of the compounds to penetrate bacterial membranes. The synthesis of the opposite enantiomer, the (S)-form of BAY 50-7952, resulted in a complete loss of both target inhibition and antibacterial activity, highlighting a highly selective fit of the (R)-form in the enzyme's active site [1].

General Considerations for Lactone Synthesis

While a specific protocol for **cyclotialidines** is not available, the synthesis of macrolactones (large-ring lactones) is a well-established field in organic chemistry. The following table outlines common strategies that could be relevant to constructing a 14-membered lactone ring, as found in **cyclotialidines** [3].

Synthesis Strategy	Key Features	Example Reagents/Catalysts
Macrolactonization	Intramolecular cyclization of a seco hydroxyacid; key step for ring closure.	Yamaguchi reagent, Corey-Nicolaou catalyst [3].
Metal-Catalyzed Lactonization	Efficient for specific precursors; can use aerobic oxidation.	Cu/TEMPO, Cu/ABNO, Au catalysts [3].
Oxidative Lactonization	Conversion of diols or ketones to lactones using an oxidant.	Oxone, Fe carbonyl catalysts, Ru(bpy) ₃ Cl ₂ (photocatalyst) [3].

The following workflow diagram illustrates a generalized strategic approach for synthesizing and evaluating such complex lactone-based bioactive molecules.



Click to download full resolution via product page

Knowledge Gaps and Research Recommendations

The primary challenge is that the published literature, including the 2001 paper on seco-**cyclothialidines**, does not provide the explicit experimental details needed to reproduce the synthesis in a lab setting [1]. To proceed with the synthesis of 14-membered lactone **cyclothialidine** analogs, you may need to:

- **Consult Specialized Databases:** Access full-text papers and patents via platforms like SciFinder, Reaxys, or USPTO. The original synthesis of BAY 50-7952 is likely detailed in a patent.
- **Adapt General Methods:** Apply modern macrolactonization and C-H functionalization techniques cited in recent reviews to the specific scaffold of **cyclothialidine** [3].
- **Focus on Chirality:** Ensure your synthetic route can precisely control stereochemistry, as the biological activity is highly enantiomer-specific [1].

I hope this structured overview provides a valuable starting point for your research. Should you require a detailed protocol for a specific lactone synthesis reaction from the general methods table, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. seco-Cyclothialidines: new concise synthesis, inhibitory ... [pubmed.ncbi.nlm.nih.gov]
2. DNA gyrase inhibitors: Progress and synthesis of potent ... [sciencedirect.com]
3. Lactone synthesis [organic-chemistry.org]

To cite this document: Smolecule. [synthesis of 14-membered lactone cyclothialidine analogs].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b524751#synthesis-of-14-membered-lactone-cyclothialidine-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com